molecular formula C18H20O3 B14492775 Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate CAS No. 63930-48-3

Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate

Cat. No.: B14492775
CAS No.: 63930-48-3
M. Wt: 284.3 g/mol
InChI Key: ZIJHOWSXHACNQI-HNNXBMFYSA-N
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Description

Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a benzyloxy moiety, which is further connected to a 2-methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate typically involves the esterification of (2S)-3-(benzyloxy)-2-methylpropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: this compound can be converted to benzaldehyde or benzoic acid.

    Reduction: The ester can be reduced to benzyl (2S)-3-(benzyloxy)-2-methylpropanol.

    Substitution: Substitution reactions can yield various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding alcohols and acids. The pathways involved include ester hydrolysis and subsequent metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl benzoate
  • Benzyl acetate
  • Benzyl propanoate

Uniqueness

Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specialized research and industrial purposes.

Properties

CAS No.

63930-48-3

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

benzyl (2S)-2-methyl-3-phenylmethoxypropanoate

InChI

InChI=1S/C18H20O3/c1-15(12-20-13-16-8-4-2-5-9-16)18(19)21-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3/t15-/m0/s1

InChI Key

ZIJHOWSXHACNQI-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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